1-Trifluoromethanesulfonylpiperidin-4-amine

Übersicht

Beschreibung

Molecular Structure Analysis

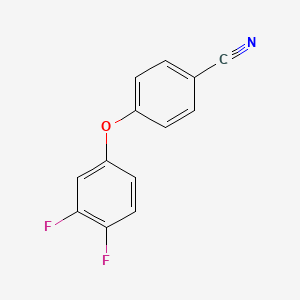

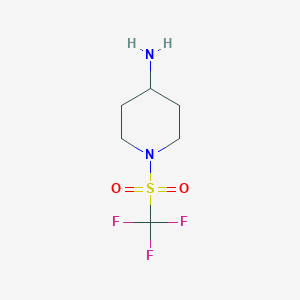

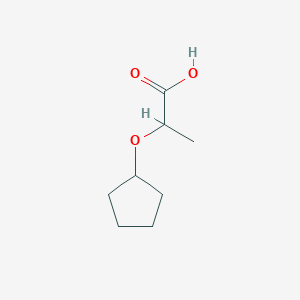

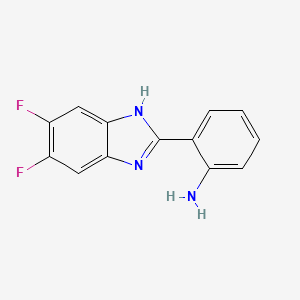

The InChI code for 1-Trifluoromethanesulfonylpiperidin-4-amine is 1S/C6H11F3N2O2S/c7-6(8,9)14(12,13)11-3-1-5(10)2-4-11/h5H,1-4,10H2 . This code provides a specific representation of the molecule’s structure. Unfortunately, a detailed analysis of the molecular structure is not available in the search results.Physical And Chemical Properties Analysis

1-Trifluoromethanesulfonylpiperidin-4-amine has a molecular weight of 232.23 g/mol . It is stored at room temperature and is in liquid form . More specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Applications in Organic Chemistry and Catalysis

Trifluoromethanesulfonylpiperidin-4-amine derivatives, often referred to as triflamides, are recognized for their special position in organic chemistry due to their NH-acidity, lipophilicity, catalytic activity, and unique chemical properties. Their strong electron-withdrawing properties coupled with low nucleophilicity and high NH-acidity enable their application in a wide array of organic reactions. Triflamides serve various roles, including acting as reagents, efficient catalysts, or additives in numerous chemical processes. Their usage spans various domains, including organic chemistry, medicine, biochemistry, catalysis, and agriculture. The bis(trifluoromethanesulfonyl)imide variant, known as triflimide, is especially notable for its applications as a catalyst in reactions such as cycloaddition, Friedel–Crafts, condensation, and heterocyclization reactions. Additionally, triflamides are involved in C-amination (sulfonamidation) reactions, producing valuable building blocks in organic synthesis, catalysts, ligands in metal complex catalysis, and applications in medicine. Furthermore, triflamides participate in addition reactions with alkenes and dienes in the presence of oxidizing agents (Moskalik & Astakhova, 2022).

Role in Amidation Reactions

The lanthanum trifluoromethanesulfonate variant of trifluoromethanesulfonylpiperidin-4-amine has been identified as an effective catalyst for direct amidation of esters and amines under mild conditions. This process exhibits high selectivity, showcasing the catalyst system's effectiveness in amidation reactions (Morimoto et al., 2014).

Contribution to Synthesis and Catalysis

In cyclisation reactions, the triflic acid variant of trifluoromethanesulfonylpiperidin-4-amine demonstrates excellent catalytic properties. It efficiently induces 5-endo cyclisation of homoallylic sulfonamides to generate pyrrolidines. This method is preferred for the formation of polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002). The versatility of trifluoromethanesulfonylpiperidin-4-amine derivatives is further illustrated in the Buchwald–Hartwig amination approach for synthesizing functionalized tacrines, demonstrating the utility of these compounds in various bond-forming reactions under palladium catalysis (de Sousa, Brown, & Baati, 2014).

Implications in Polymer and Material Science

Trifluoromethanesulfonylpiperidin-4-amine derivatives also find applications in material science, particularly in the synthesis of polymers. For instance, they are involved in the preparation of aromatic hyperbranched polyimides, demonstrating their role in the development of materials with potential applications in gas separation (Fang, Kita, & Okamoto, 2000).

Eigenschaften

IUPAC Name |

1-(trifluoromethylsulfonyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2O2S/c7-6(8,9)14(12,13)11-3-1-5(10)2-4-11/h5H,1-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUGVNMGOOCBQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Trifluoromethanesulfonylpiperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B1418519.png)

![Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate](/img/structure/B1418520.png)

![[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1418528.png)

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418530.png)

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1418531.png)

![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418536.png)